molecular formula C21H27ClN2O2 B11350927 N-[2-(2-chlorophenyl)-2-(diethylamino)ethyl]-4-ethoxybenzamide

N-[2-(2-chlorophenyl)-2-(diethylamino)ethyl]-4-ethoxybenzamide

Cat. No.: B11350927
M. Wt: 374.9 g/mol
InChI Key: WDIRJLMHWHERNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(2-chlorophenyl)-2-(diethylamino)ethyl]-4-ethoxybenzamide is a synthetic organic compound with a complex structure. It is known for its potential applications in various fields, including chemistry, biology, and medicine. The compound’s unique structure allows it to interact with different molecular targets, making it a subject of interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2-chlorophenyl)-2-(diethylamino)ethyl]-4-ethoxybenzamide typically involves multiple steps. One common method includes the reaction of 2-chlorobenzoyl chloride with diethylamine to form N-(2-chlorophenyl)-N-diethylamine. This intermediate is then reacted with 4-ethoxybenzoyl chloride under controlled conditions to yield the final product. The reaction conditions often involve the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2-chlorophenyl)-2-(diethylamino)ethyl]-4-ethoxybenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or other strong bases in polar solvents.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzamides or phenols.

Scientific Research Applications

N-[2-(2-chlorophenyl)-2-(diethylamino)ethyl]-4-ethoxybenzamide has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for other complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules, including proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-[2-(2-chlorophenyl)-2-(diethylamino)ethyl]-4-ethoxybenzamide involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation. The exact molecular pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(diethylamino)ethyl]-4-ethoxybenzamide
  • 2-(Diethylamino)-ethyl acrylate
  • N-(2-{[2-(diethylamino)ethyl]sulfanyl}phenyl)benzamide

Uniqueness

N-[2-(2-chlorophenyl)-2-(diethylamino)ethyl]-4-ethoxybenzamide is unique due to its specific structural features, such as the presence of the chlorophenyl group and the ethoxybenzamide moiety. These structural elements contribute to its distinct chemical reactivity and biological activity, setting it apart from similar compounds.

Properties

Molecular Formula

C21H27ClN2O2

Molecular Weight

374.9 g/mol

IUPAC Name

N-[2-(2-chlorophenyl)-2-(diethylamino)ethyl]-4-ethoxybenzamide

InChI

InChI=1S/C21H27ClN2O2/c1-4-24(5-2)20(18-9-7-8-10-19(18)22)15-23-21(25)16-11-13-17(14-12-16)26-6-3/h7-14,20H,4-6,15H2,1-3H3,(H,23,25)

InChI Key

WDIRJLMHWHERNY-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(CNC(=O)C1=CC=C(C=C1)OCC)C2=CC=CC=C2Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.